molecular formula C6H16ClNS3 B3058486 Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride CAS No. 89692-13-7

Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride

Cat. No.: B3058486
CAS No.: 89692-13-7
M. Wt: 233.9 g/mol
InChI Key: OMKNNMBQIBDTMF-UHFFFAOYSA-N
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Description

Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride: is a chemical compound with the molecular formula C6H16ClNS3. It is a derivative of ethanethiol and is characterized by the presence of three ethanethiol groups attached to a central nitrogen atom, forming a nitrilotris structure. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride typically involves the reaction of tris(2-chloroethyl)amine hydrochloride with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with sodium chloride as a byproduct.

Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The ethanethiol groups can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions, typically under mild conditions with the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, including additives for lubricants and polymers.

Mechanism of Action

The mechanism of action of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride involves its ability to interact with various molecular targets through its sulfur-containing groups. These interactions can include:

    Binding to metal ions: The sulfur atoms can coordinate with metal ions, affecting the activity of metalloenzymes and other metal-dependent processes.

    Formation of disulfide bonds: The compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

    Redox reactions: The sulfur groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    Ethanethiol: A simpler thiol compound with a single ethanethiol group.

    Tris(2-chloroethyl)amine hydrochloride: A precursor used in the synthesis of ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride.

    2-Mercaptoethanol: Another sulfur-containing compound commonly used in biochemical research.

Uniqueness: Ethanethiol, 2,2’,2’'-nitrilotris-, hydrochloride is unique due to its nitrilotris structure, which provides multiple reactive sites for chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-[bis(2-sulfanylethyl)amino]ethanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKNNMBQIBDTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N(CCS)CCS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237858
Record name Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89692-13-7
Record name Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089692137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2,2',2''-nitrilotris-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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